molecular formula C19H36O2 B081860 (Z)-15-Octadecenoic acid methyl ester CAS No. 10411-39-9

(Z)-15-Octadecenoic acid methyl ester

Cat. No.: B081860
CAS No.: 10411-39-9
M. Wt: 296.5 g/mol
InChI Key: NQEFHAHNEYBAAD-PLNGDYQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-15-Octadecenoic acid methyl ester, also known as methyl cis-15-octadecenoate, is a fatty acid methyl ester derived from oleic acid. It is an unsaturated fatty acid ester with a double bond in the cis configuration at the 15th carbon position. This compound is commonly found in various natural sources, including vegetable oils and animal fats. It is widely used in the production of biodiesel, as well as in the cosmetic and pharmaceutical industries due to its emollient and moisturizing properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-15-Octadecenoic acid methyl ester typically involves the esterification of oleic acid with methanol. This reaction is catalyzed by either acidic or basic catalysts. Common acidic catalysts include sulfuric acid and p-toluenesulfonic acid, while basic catalysts such as sodium methoxide or potassium hydroxide can also be used. The reaction is usually carried out under reflux conditions to ensure complete conversion of the oleic acid to its methyl ester .

Industrial Production Methods

In industrial settings, the production of this compound is often achieved through transesterification of triglycerides found in vegetable oils. This process involves reacting the triglycerides with methanol in the presence of a catalyst, typically sodium methoxide. The reaction produces glycerol as a byproduct and the desired fatty acid methyl esters, including this compound .

Chemical Reactions Analysis

Types of Reactions

(Z)-15-Octadecenoic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

    Hydrogenation: The double bond can be hydrogenated to produce the saturated methyl stearate.

    Transesterification: The ester group can be exchanged with another alcohol to form different esters.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Z)-15-Octadecenoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a standard in gas chromatography for the analysis of fatty acid methyl esters.

    Biology: Studied for its role in lipid metabolism and as a component of cell membranes.

    Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of biodiesel, cosmetics, and lubricants

Mechanism of Action

The mechanism of action of (Z)-15-Octadecenoic acid methyl ester involves its incorporation into lipid bilayers of cell membranes, affecting membrane fluidity and function. It can also act as a precursor for bioactive lipid mediators that modulate inflammatory responses. The compound interacts with various enzymes involved in lipid metabolism, influencing pathways such as beta-oxidation and lipid signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-15-Octadecenoic acid methyl ester is unique due to its specific double bond position at the 15th carbon, which imparts distinct physicochemical properties and biological activities compared to other fatty acid methyl esters. Its specific configuration and chain length make it particularly useful in applications requiring specific lipid profiles .

Properties

IUPAC Name

methyl (Z)-octadec-15-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5H,3,6-18H2,1-2H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEFHAHNEYBAAD-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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